molecular formula C18H18N2O3 B8407419 Ethyl 2-(furan-2-yl)-4-phenyl-6-methyl-1,4-dihyropyrimidin-5-carboxylate

Ethyl 2-(furan-2-yl)-4-phenyl-6-methyl-1,4-dihyropyrimidin-5-carboxylate

Cat. No. B8407419
M. Wt: 310.3 g/mol
InChI Key: GEIGGYZGNSJEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106196B2

Procedure details

According to the process of Example 1, except that the 2-thienylformamidine hydrochloride, 2-chloro-4-fluorobenzaldehyde and methyl acetoacetate were replaced by 2-furylformamidine hydrochloride, benzaldehyde and ethyl acetoacetate, respectively, and 0.21 g of a pale yellow particulates were obtained (yield: 32%); 1H-NMR (400 MHz, CDCl3-d1) δ 7.45 (s, 1H, ArH); 7.39-7.37 (d, 2H, J=7.2 Hz, ArH); 7.30-7.21 (m, 3H, J=7.2 Hz, ArH); 7.09 (s, 1H, ArH); 6.50 (m, 1H, ArH), 5.71 (s, 1H, CH); 4.12-4.09 (q, 2H, J=7.2 Hz, CH2); 2.45 (s, 3H, CH3): 1.21-1.17 (t, 3H, J=7.2 Hz, CH3). MS (EI) 310.2 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.S1C=CC=C1C(N)=N.Cl[C:11]1[CH:18]=[C:17](F)[CH:16]=[CH:15][C:12]=1[CH:13]=O.C(OC)(=O)CC(C)=O.Cl.[O:29]1[CH:33]=[CH:32][CH:31]=[C:30]1[C:34]([NH2:36])=[NH:35].C(=O)C1C=CC=CC=1.[C:45]([O:51][CH2:52][CH3:53])(=[O:50])[CH2:46][C:47]([CH3:49])=O>>[O:29]1[CH:33]=[CH:32][CH:31]=[C:30]1[C:34]1[NH:36][C:47]([CH3:49])=[C:46]([C:45]([O:51][CH2:52][CH3:53])=[O:50])[CH:13]([C:12]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:11]=2)[N:35]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.S1C(=CC=C1)C(=N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O1C(=CC=C1)C(=N)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
respectively, and 0.21 g of a pale yellow particulates were obtained (yield: 32%)

Outcomes

Product
Name
Type
Smiles
O1C(=CC=C1)C=1NC(=C(C(N1)C1=CC=CC=C1)C(=O)OCC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.